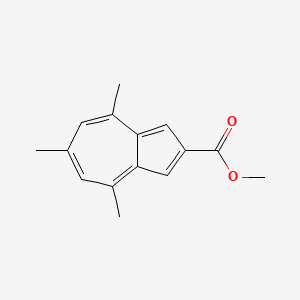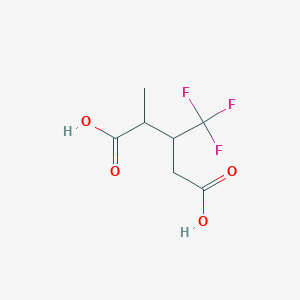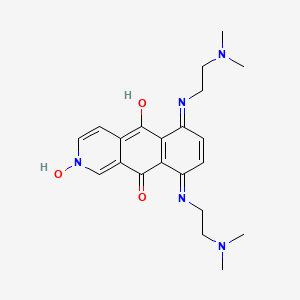
4-Methoxyanilinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyanilinium is an organic compound with the molecular formula C7H10NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
4-Methoxyanilinium can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with hydrochloric acid in a methanol solvent. The mixture is stirred and allowed to evaporate slowly, resulting in the formation of this compound chloride crystals . Another method involves the use of 18-crown-6 ether to form a supramolecular adduct with this compound .
Análisis De Reacciones Químicas
4-Methoxyanilinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to 4-methoxyaniline.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxyanilinium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, medicines, and perfumes.
Biology: It has applications in the study of protein modification and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-methoxyanilinium involves its interaction with various molecular targets. In the case of its use in ferroelectric materials, the compound undergoes a disorder-order structural phase transition due to the slowing down of pendulum-like motion of the this compound group upon cooling . This transition results in the formation of ferroelectricity, which is characterized by spontaneous polarization.
Comparación Con Compuestos Similares
4-Methoxyanilinium can be compared with other similar compounds, such as:
4-Methoxyaniline: The parent compound without the anilinium group.
4-Chloroanilinium: A similar compound where the methoxy group is replaced by a chlorine atom.
This compound Perrhenate: A supramolecular adduct with unique ferroelectric properties.
The uniqueness of this compound lies in its ability to form supramolecular structures and its applications in ferroelectric materials, which are not commonly observed in its analogs.
Propiedades
Número CAS |
181769-02-8 |
|---|---|
Fórmula molecular |
C7H10NO+ |
Peso molecular |
124.16 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)azanium |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/p+1 |
Clave InChI |
BHAAPTBBJKJZER-UHFFFAOYSA-O |
SMILES canónico |
COC1=CC=C(C=C1)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)


![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)



![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)
